Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 852375-10-1
VCID: VC6844622
InChI: InChI=1S/C18H13FN4O3S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15-20-21-17(23(15)22-16)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3
SMILES: COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Molecular Formula: C18H13FN4O3S
Molecular Weight: 384.39

Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate

CAS No.: 852375-10-1

Cat. No.: VC6844622

Molecular Formula: C18H13FN4O3S

Molecular Weight: 384.39

* For research use only. Not for human or veterinary use.

Methyl 5-(((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate - 852375-10-1

Specification

CAS No. 852375-10-1
Molecular Formula C18H13FN4O3S
Molecular Weight 384.39
IUPAC Name methyl 5-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate
Standard InChI InChI=1S/C18H13FN4O3S/c1-25-18(24)14-6-5-13(26-14)10-27-16-8-7-15-20-21-17(23(15)22-16)11-3-2-4-12(19)9-11/h2-9H,10H2,1H3
Standard InChI Key IMRKMKYZFYGVNV-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(O1)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2

Introduction

Methyl 5-(((3-(3-fluorophenyl)-[1, triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex heterocyclic compound. It integrates multiple functional groups and heteroatoms, making it a candidate for pharmacological and synthetic applications. This article will explore its structure, synthesis, properties, and potential applications based on available data.

Structural Overview

  • Molecular Formula: C17_{17}H12_{12}FN3_{3}O3_{3}S

  • Molecular Weight: Approximately 357.36 g/mol

  • Core Structure:

    • The compound contains a furan ring substituted with a carboxylate group.

    • A triazolopyridazine moiety is attached via a thioether linkage to the furan ring.

    • A fluorophenyl group is integrated into the triazolopyridazine system.

Synthesis Pathway

The synthesis of such compounds typically involves multi-step reactions incorporating heterocyclic chemistry and sulfur-based linkages:

  • Step 1: Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

  • Step 2: Functionalization of the triazolopyridazine with a fluorophenyl group via nucleophilic substitution or coupling reactions.

  • Step 3: Introduction of the thioether linkage by reacting thiol derivatives with halogenated intermediates.

  • Step 4: Coupling of the furan-2-carboxylic acid methyl ester with the thioether-substituted triazolopyridazine.

Biological Relevance

Compounds containing triazolo[4,3-b]pyridazine frameworks have shown diverse biological activities:

  • Antimicrobial Activity:

    • Similar compounds have demonstrated inhibition against bacterial strains due to their ability to interfere with enzymatic pathways .

  • Anticancer Potential:

    • The fluorophenyl group enhances lipophilicity and interaction with hydrophobic pockets in protein targets such as kinases .

  • Anti-inflammatory Properties:

    • Heterocyclic systems like this are often explored for COX inhibition or modulation of inflammatory cytokines .

Potential Applications

  • Drug Development:

    • The compound's structural complexity makes it a candidate for targeted drug design, particularly in oncology or infectious disease treatment.

  • Synthetic Intermediates:

    • Its functional groups allow further derivatization for creating libraries of bioactive molecules.

Research Gaps and Future Directions

  • Toxicological Studies:

    • Comp

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